molecular formula C38H28N2O2 B189868 N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine CAS No. 137911-28-5

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine

Cat. No.: B189868
CAS No.: 137911-28-5
M. Wt: 544.6 g/mol
InChI Key: DMVJDNDXIBORDT-UHFFFAOYSA-N
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Description

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is an organic compound with the molecular formula C₂₀H₁₅NO₂This compound is characterized by its white to light yellow crystalline appearance and is primarily used in organic synthesis and materials science .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Its potential effects on various biochemical pathways would depend on its specific targets, which are yet to be identified.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include pH, temperature, presence of other molecules, and specific conditions within the body

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4-aminobenzaldehyde with benzidine under acidic conditions. The reaction typically requires a solvent such as toluene and a catalyst like hydrochloric acid. The product is then purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The compound is then isolated and purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-Bis(4-formylphenyl)-N,N’-diphenylbenzidine is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications. Its ability to form covalent bonds with various substrates makes it valuable in the synthesis of complex organic structures and materials .

Biological Activity

N,N'-Bis(4-formylphenyl)-N,N'-diphenylbenzidine (CAS RN: 137911-28-5) is a synthetic organic compound characterized by its unique structure, which includes two formyl groups and a diphenylbenzidine backbone. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of cancer research and material sciences.

  • Molecular Formula : C₃₈H₂₈N₂O₂
  • Molecular Weight : 580.64 g/mol
  • Purity : >98% (N)

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Preliminary studies suggest that it may exert antiproliferative effects on cancer cells, potentially through the induction of apoptosis and inhibition of cell cycle progression.

Anticancer Properties

Recent research indicates that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:

  • CEM Cells : The compound demonstrated an IC50 value of 9.6 μM, indicating effective inhibition of cell proliferation.
  • Mechanism : It appears to induce apoptosis, as evidenced by increased DNA fragmentation and alterations in cell cycle progression.

Case Studies

  • Study on Antiproliferative Effects :
    • A study assessed the impact of this compound on various cancer cell lines, including T98G (glioblastoma), HepG2 (hepatocellular carcinoma), and HT29 (colon adenocarcinoma).
    • Results showed a significant reduction in cell viability, supporting its potential as an anticancer agent.
  • Invasion Assay :
    • The compound was evaluated for its effects on the invasion capabilities of HepG2 and T98G cells using an extracellular matrix model.
    • Notably, it inhibited cancer cell invasion at concentrations significantly lower than the IC50 values, suggesting additional anti-metastatic properties.

Data Table: Summary of Biological Activities

Cell LineIC50 (μM)Mechanism of ActionNotes
CEM9.6Induces apoptosisSignificant DNA fragmentation observed
T98GTBDInhibits invasionEffective at low concentrations
HepG2TBDInhibits proliferationAnti-metastatic effects noted
HT29TBDTBDTBD

Safety and Toxicology

While preliminary studies highlight the potential therapeutic benefits of this compound, safety assessments are crucial. Toxicological evaluations should focus on:

  • Hemolytic activity
  • Potential cytotoxicity towards non-cancerous cells
  • Long-term exposure effects

Properties

IUPAC Name

4-(N-[4-[4-(N-(4-formylphenyl)anilino)phenyl]phenyl]anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H28N2O2/c41-27-29-11-19-35(20-12-29)39(33-7-3-1-4-8-33)37-23-15-31(16-24-37)32-17-25-38(26-18-32)40(34-9-5-2-6-10-34)36-21-13-30(28-42)14-22-36/h1-28H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMVJDNDXIBORDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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